2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
Description
IUPAC Nomenclature and Systematic Classification
2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine follows the systematic nomenclature principles established by the International Union of Pure and Applied Chemistry (IUPAC). The compound name consists of several components that precisely define its structure:
- The prefix "2-methyl" indicates a methyl group (-CH₃) at position 2 of the pyrimidine ring
- "5,7-dihydro" denotes hydrogen saturation at positions 5 and 7
- "thieno" designates the thiophene ring component
- "[3,4-d]" specifies the fusion pattern between the thiophene and pyrimidine rings
- "pyrimidine" identifies the six-membered nitrogen-containing heterocycle
The compound is systematically classified as an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound, and an organic heterobicyclic compound. It belongs to the broader family of thienopyrimidines, which combine thiophene and pyrimidine structural motifs.
Several synonyms exist for this compound in the chemical literature and databases:
- 2-methyl-5H,7H-thieno[3,4-d]pyrimidine
- 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine
- Popcorn pyrimidine
- Popcorn aroma
The Registry Number assigned by the Chemical Abstracts Service (CAS) is 36267-71-7, providing a unique identifier for this specific chemical entity.
Molecular Structure and Bonding Characteristics
This compound features a bicyclic structure with distinct molecular and electronic properties. The compound has a molecular formula of C₇H₈N₂S and a molecular weight of 152.22 g/mol.
The structural backbone consists of a thiophene ring fused to a pyrimidine ring, creating a heterobicyclic system. The thiophene component contributes the sulfur atom, while the pyrimidine portion provides two nitrogen atoms in a six-membered ring. The "5,7-dihydro" designation indicates that positions 5 and 7 are saturated with hydrogen atoms, reducing the overall aromaticity compared to the fully unsaturated thieno[3,4-d]pyrimidine parent compound.
The molecular structure can be represented through several notations:
SMILES Notation:
CC1=NC=C2CSCC2=N1
InChI:
InChI=1S/C7H8N2S/c1-5-8-2-6-3-10-4-7(6)9-5/h2H,3-4H2,1H3
InChIKey:
XSUYIZJJKIKWFN-UHFFFAOYSA-N
The bond characteristics of this compound reveal a complex electronic distribution. The bond connecting C(9)—C(10) in the ring system typically exhibits double bond character, consistent with the unsaturated nature of portions of the heterocyclic structure. The methyl group at position 2 introduces electron-donating effects that influence the electronic distribution throughout the molecule.
Tautomerism and Ring-Chair Conformational Analysis
Thienopyrimidine derivatives, including this compound, often exhibit tautomeric behavior. The tautomerism in these systems involves the interconversion between different structural forms through the migration of hydrogen atoms and rearrangement of double bonds.
Based on quantum chemical calculations performed on related thieno[3,4-d]pyrimidine derivatives, two possible tautomers can exist in solution: the N1(H) and N3(H) tautomers. These designations refer to the position of the hydrogen atom on the nitrogen atoms of the pyrimidine ring. Computational studies using CASPT2(12,10)/aug-cc-pVTZ/PCM calculations on ground-state optimized structures have demonstrated that the N1(H) tautomer is more stable than the N3(H) tautomer by more than 4 kcal/mol, regardless of the solvent environment. This significant energy difference suggests that the N1(H) tautomer predominates in solution.
The conformational analysis of the saturated portions of the molecule, particularly the dihydro regions at positions 5 and 7, reveals important structural features. The 5,7-dihydro portion forms a non-planar arrangement, contrasting with the relative planarity observed in the aromatic regions of the molecule. This conformational feature influences the overall three-dimensional structure and potentially impacts molecular recognition processes in biological systems.
| Tautomer | Relative Energy (kcal/mol) | Predominance in Solution |
|---|---|---|
| N1(H) | 0 (reference) | Dominant |
| N3(H) | >4 | Minimal |
X-ray Crystallography Data and Solid-State Packing Arrangements
The solid-state structure of this compound provides valuable insights into its three-dimensional arrangement and intermolecular interactions. The compound exists as a crystalline solid with a melting point of 64.5-65 °C, indicating the strength of the intermolecular forces in the crystal lattice.
X-ray crystallographic studies of thienopyrimidine systems reveal that these fused-ring structures typically adopt a nearly planar conformation with minimal deviation from planarity. In related thienopyrimidine compounds, the root-mean-square deviation from planarity has been measured at approximately 0.0089 Å, with maximum deviations of around 0.0261 Å for nitrogen atoms.
The crystal packing of this compound is influenced by various intermolecular interactions, including hydrogen bonding and π-stacking arrangements. The nitrogen atoms in the pyrimidine ring can function as hydrogen bond acceptors, while the saturated portions of the molecule can serve as hydrogen bond donors. These interactions collectively contribute to the three-dimensional arrangement of molecules in the solid state.
The bond lengths and angles within the thienopyrimidine core provide further structural details. In related thienopyrimidine systems, both ring nitrogen atoms have been observed to adopt distinctly pyramidal configurations, with the sum of the C—N—C angles measuring approximately 342.11(16)° and 350.89(14)°. Such deviations from planarity at the nitrogen centers influence the overall molecular geometry and packing arrangements.
Comparative Structural Analysis with Related Thienopyrimidine Derivatives
This compound belongs to a broader family of thienopyrimidine derivatives that exhibit diverse structural features and properties. Comparative analysis with related compounds provides valuable context for understanding its unique characteristics.
The parent compound, thieno[3,4-d]pyrimidine (C₆H₄N₂S), lacks both the methyl substituent and the hydrogenation at positions 5 and 7. This fully aromatic system exhibits enhanced planarity and different electronic properties compared to the dihydro derivative. The introduction of the methyl group at position 2 in this compound alters the electron distribution and potentially influences interactions with biological targets.
Other notable related derivatives include:
Thieno[3,4-d]pyrimidin-4(3H)-thione: This thionated derivative replaces a carbonyl oxygen with sulfur, resulting in distinct spectroscopic properties. Studies have shown that this modification redshifts the absorption spectrum by approximately 60 nm and increases the absorption coefficient by 62% compared to the corresponding oxygen-containing analogue.
4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine: The chloro-substituted derivative demonstrates how halogenation can modify the electronic properties and potential reactivity of the thienopyrimidine scaffold.
The structural differences among these compounds are summarized in the following table:
| Compound | Molecular Formula | Key Structural Features | Notable Properties |
|---|---|---|---|
| This compound | C₇H₈N₂S | Methyl at position 2; Hydrogenation at positions 5,7 | MP: 64.5-65°C; Corn chip/popcorn aroma |
| Thieno[3,4-d]pyrimidine | C₆H₄N₂S | Fully aromatic system | Enhanced planarity; Different electronic distribution |
| Thieno[3,4-d]pyrimidin-4(3H)-thione | C₆H₄N₂S₂ | Thione (C=S) at position 4 | Redshifted absorption; 62% higher absorption coefficient |
| 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine | C₆H₅ClN₂S | Chloro substituent at position 4; Hydrogenation at positions 5,7 | Modified electronic properties |
The structural variations among these compounds demonstrate how relatively minor modifications to the thienopyrimidine scaffold can significantly alter physical properties, spectroscopic characteristics, and potential biological activities. This structure-property relationship is crucial for understanding the behavior of this compound and for guiding the design of related compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-8-2-6-3-10-4-7(6)9-5/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUYIZJJKIKWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CSCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052038 | |
| Record name | 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Solid; Meaty roasted aroma | |
| Record name | 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1557/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
280.00 to 281.00 °C. @ 760.00 mm Hg | |
| Record name | 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slighlty soluble in water, Soluble (in ethanol) | |
| Record name | 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1557/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
36267-71-7 | |
| Record name | 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36267-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036267717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno[3,4-d]pyrimidine, 5,7-dihydro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydro-2-methylthieno[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56X379115Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64.5 - 65 °C | |
| Record name | 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine typically involves:
- Construction of the thieno[3,4-d]pyrimidine core via cyclization reactions starting from suitable precursors such as substituted thiophene derivatives and pyrimidine precursors.
- Introduction of the methyl group at the 2-position via alkylation or by using methyl-substituted starting materials.
- Partial reduction or controlled hydrogenation to achieve the 5,7-dihydro saturation state.
Reported Synthetic Routes
While direct preparation methods for this compound are limited in open literature, closely related compounds such as 5,7-dihydrothieno[3,4-d]pyrimidine-2,4-diol have been synthesized under reflux conditions with hydrogen chloride in aqueous acetic acid for 5 hours, achieving high yields (87%). This suggests that acidic cyclization and hydrolysis steps are effective for building the heterocyclic framework.
A plausible synthetic approach to the methylated derivative involves:
Starting Material Preparation:
Use of 2-methyl-substituted thiophene derivatives or methyl-substituted pyrimidine intermediates.Cyclization:
Formation of the fused thieno-pyrimidine ring system via condensation reactions between amine and carbonyl or nitrile functional groups under acidic or basic catalysis.Partial Reduction:
Selective hydrogenation or chemical reduction to introduce saturation at positions 5 and 7, avoiding full aromaticity loss.Purification:
Crystallization or chromatographic techniques to isolate the pure this compound.
Example Synthetic Scheme (Hypothetical Based on Related Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | 2-methylthiophene derivative + amidine or guanidine derivative, acid catalyst, reflux | Formation of thieno[3,4-d]pyrimidine core |
| 2 | Cyclization | Heating under acidic conditions (HCl, acetic acid, water) | Ring closure to fused bicyclic system |
| 3 | Partial Reduction | Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reducing agent | Saturation at 5,7 positions |
| 4 | Purification | Recrystallization or chromatography | Pure this compound |
This general method aligns with the preparation of related heterocyclic compounds and is supported by the synthesis of 5,7-dihydrothieno[3,4-d]pyrimidine derivatives.
Research Findings and Data Summary
Physical and Chemical Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Melting Point | 64.5 - 65 °C | Indicates solid crystalline nature, useful for purification |
| Boiling Point | 280 - 281 °C (760 mm Hg) | Stability under heat for reflux steps |
| Solubility | Very slightly soluble in water; soluble in ethanol | Influences solvent choice in synthesis and purification |
Notes on Synthetic Challenges and Considerations
- Selectivity of Partial Saturation: Achieving 5,7-dihydro state without over-reduction requires careful control of reducing conditions.
- Methyl Group Introduction: Direct alkylation after ring formation may lead to side reactions; therefore, methyl-substituted precursors are preferred.
- Reaction Medium: Acidic conditions favor cyclization but may also cause side reactions; optimization is necessary.
- Purification: Due to limited solubility in water, organic solvents like ethanol are preferred for recrystallization.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Antiviral Activity
Recent studies have explored the antiviral properties of thienopyrimidine derivatives, including 2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine. Research indicates that compounds within this class exhibit significant activity against HIV-1 strains. For instance:
- Study Findings : A derivative of thienopyrimidine demonstrated an EC value ranging from 0.9 to 8.4 nM against various HIV-1 strains with NNRTI-resistant mutations, indicating potent antiviral activity that surpasses existing treatments like etravirine (ETV) .
| Compound | EC (nM) | Activity Level |
|---|---|---|
| This compound | 0.9 - 8.4 | High |
| Etravirine (ETV) | Varies | Reference |
Flavoring Agent
This compound has been identified as a flavoring compound in food science. It imparts a unique taste profile reminiscent of corn and popcorn, making it useful in the food industry for enhancing flavors .
Case Study 1: Antiviral Development
A study published in Nature focused on the structural modifications of thienopyrimidine derivatives to enhance their efficacy against HIV-1. The research highlighted that specific modifications could improve bioavailability and reduce cytotoxicity while maintaining antiviral potency. The promising results suggest that further exploration of these compounds could lead to new antiviral therapies .
Case Study 2: Flavor Enhancement in Foods
Research conducted by food scientists demonstrated the application of this compound in flavor formulations for snacks. The compound was tested for its sensory properties and was found to significantly enhance the overall flavor profile of corn-based snacks without compromising safety .
Mechanism of Action
2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine is structurally similar to other thienopyrimidines, such as 4-methylthieno[3,4-d]pyrimidine and 5-methylthieno[3,4-d]pyrimidine. its unique substitution pattern and molecular structure confer distinct chemical and biological properties, making it a valuable compound in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidines and structurally related fused pyrimidine derivatives exhibit diverse applications depending on their substituents and ring systems. Below is a comparative analysis:
Structural Analogues in the Thienopyrimidine Family
- 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine (CAS 74901-71-6) Molecular Formula: C₆H₄Cl₂N₂S Molecular Weight: 207.08 g/mol Key Differences: The addition of two chlorine atoms at positions 2 and 4 increases electrophilicity, making it more reactive in synthetic chemistry. This derivative is used in pharmaceutical intermediates rather than flavoring .
Pyrazolo[3,4-d]pyrimidine Derivatives
highlights pyrazolo[3,4-d]pyrimidines with varied substituents:

- 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine (Compound A): A phenylamino group at position 4 enhances kinase inhibitory activity, making it relevant in cancer research .
- Piperidine-substituted pyrazolo[3,4-d]pyrimidine (Compound D) : The piperidine moiety improves solubility and bioavailability, favoring drug development .
Pyrido[3,4-d]pyrimidine Analogues
- 4-Anilinopyrido[3,4-d]pyrimidino-6-acrylamide (Compound E): Features a pyridine ring fused to pyrimidine. The acrylamide group enables covalent binding to biological targets, useful in targeted therapies .
Physicochemical and Application Comparison
*Estimated based on substituent contributions.
Research Findings
- Synthetic Accessibility: Thienopyrimidines are typically synthesized via cyclization reactions of thiophene precursors, while pyrazolo- and pyrido-pyrimidines require multi-step functionalization .
- LogP and Solubility: The logP of 1.532 for this compound indicates moderate lipophilicity, balancing flavor volatility and stability in food matrices .
Biological Activity
Overview
2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and potential neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 152.21 g/mol. The compound features a thieno ring fused with a pyrimidine structure, which is crucial for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure were tested against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound derivative | MCF-7 | 15.3 | |
| Compound X | MDA-MB453 | 29.1 | |
| Compound Y | A549 | 0.03 |
These results indicate that modifications on the thienopyrimidine scaffold can significantly enhance anticancer efficacy.
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In a study assessing various derivatives against common pathogens:
These findings suggest that this compound exhibits moderate antibacterial and antifungal activities.
3. Neuroprotective Effects
Emerging evidence suggests that thienopyrimidine derivatives may possess neuroprotective properties. For example, studies involving in vitro models of neurodegeneration indicated that certain derivatives could reduce oxidative stress markers and improve cell viability in neuronal cells.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Anticancer Mechanism : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.
- Neuroprotective Mechanism : The compound may exert antioxidant effects and modulate neuroinflammatory responses.
Case Studies
Several case studies have explored the therapeutic potential of thienopyrimidine derivatives:
- Study on Anticancer Activity : A series of synthesized thienopyrimidines were evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB453). The study concluded that certain modifications significantly enhanced their anticancer activity compared to standard chemotherapeutics like etoposide .
- Antimicrobial Evaluation : A comprehensive evaluation of various thienopyrimidine derivatives against multiple microbial strains demonstrated promising results, particularly against Gram-positive bacteria .
Q & A
Q. What are the fundamental physicochemical properties of 2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine, and how are they experimentally validated?
The compound has a molecular formula of C₇H₈N₂S , a molecular weight of 152.22 g/mol , and a CAS registry number of 36267-71-7 . Key characterization methods include:
Q. How is this compound synthesized, and what are common optimization challenges?
Synthesis typically involves cyclocondensation of thiophene precursors with pyrimidine-forming reagents. Key steps include:
Q. What standardized protocols exist for assessing the compound’s in vitro toxicity?
Subacute toxicity studies in rats (e.g., 25 mg/kg/day for 5 days) evaluate hematological and histopathological changes . For cell-based assays:
- Resazurin assay : Measure cell viability via fluorescence (λex 550 nm, λem 590 nm) in MRC-5SV2 fibroblasts .
- IC₅₀ determination : Use dose-response curves to quantify cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological activity?
- Core modifications : Introduce substituents at the 3’ or 7’ positions (e.g., 4-chlorophenyl, methyl) to improve selectivity against parasites like Trypanosoma cruzi .
- Key findings : 7’-Chlorophenyl derivatives show potent anti-parasitic activity (IC₅₀ <1 µM) without cytotoxicity . Avoid 3’-dehydroxylation, which reduces activity 2–3-fold .
- Validation : Use molecular docking and in vitro enzyme inhibition assays .
Q. What methodologies are employed to evaluate metabolic stability, and how does this compound perform?
- Liver microsome assays : Incubate with NADPH (Phase I) or UDP-glucuronosyltransferase (UGT, Phase II) at 37°C .
- Analysis : LC-MS quantifies parent compound retention (e.g., 100% remaining after 60 minutes in mouse/human microsomes) .
- Implications : High stability supports in vivo testing in rodent models .
Q. How can contradictory data in pharmacological studies (e.g., activity vs. toxicity) be resolved?
- Case example : While 7’-methyl derivatives show moderate anti-T. cruzi activity, some analogs exhibit cytotoxicity. Resolve via:
- Dose optimization : Test lower concentrations (e.g., 1–10 µM) .
- Mechanistic studies : Assess ABC transporter involvement using inhibitors (verapamil, cyclosporin A) .
- Statistical tools : Apply ANOVA to compare parasite burden reduction across treatment groups .
Q. What experimental designs are recommended for assessing photodynamic therapy (PDT) potential?
- Spectroscopic analysis : Measure singlet oxygen quantum yield (ΦΔ) using time-resolved near-infrared luminescence .
- In vitro PDT : Irradiate cancer cells (e.g., HeLa) with visible light (λ = 400–700 nm) and quantify ROS generation via DCFH-DA fluorescence .
- Key result : Thieno-pyrimidin-4(3H)-thione derivatives exhibit oxygenation-independent PDT efficacy, ideal for hypoxic tumors .
Methodological Tables
Q. Table 1. Key Anti-Parasitic Activity Data
| Derivative | Target Organism | IC₅₀ (µM) | Selectivity Index (MRC-5SV2) | Reference |
|---|---|---|---|---|
| 4-Chlorophenyl-7’ | T. cruzi | 0.5 | >128 | |
| 7’-Methyl | L. infantum | 64 | 2 |
Q. Table 2. Metabolic Stability Parameters
| Species | Phase I Metabolism (% remaining) | Phase II Metabolism (% remaining) | Reference |
|---|---|---|---|
| Mouse | 100 | 100 | |
| Human | 100 | 100 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
